molecular formula C10H8ClNO3S B1517510 4-(2-甲基-1,3-恶唑-4-基)苯磺酰氯 CAS No. 1086376-81-9

4-(2-甲基-1,3-恶唑-4-基)苯磺酰氯

货号 B1517510
CAS 编号: 1086376-81-9
分子量: 257.69 g/mol
InChI 键: HPSZYMHIXLWICC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is a chemical compound with the CAS Number: 293306-72-6 . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride .


Synthesis Analysis

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leading to the formation of 2-methyl-5-phenyloxazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclodehydration, and sulfochlorination . These reactions are part of the process to obtain the antiglaucomatous drug candidate oxazopt .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The country of origin is KZ .

科学研究应用

1. Antiglaucomatous Drug Candidate

  • Summary of Application: This compound, also known as oxazopt, is being developed as a potential drug for treating glaucoma . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
  • Methods of Application: The synthesis of oxazopt involves a diazotization reaction . The first stage of the synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide . The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole . This is then subjected to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid .
  • Results or Outcomes: Oxazopt has shown promising results as an isoform-selective inhibitor of human carbonic anhydrase II . It has a Ki (hCA I) of 96.3 µM, Ki (hCA II) of 0.05 µM, Ki (hCA IX) of 23.1 µM, and Ki (hCA XII) of 8.5 µM .

2. Antibacterial and Antimonooxidase Activity

  • Summary of Application: The compound has demonstrated a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also exhibits an antimonooxidase effect in vitro .
  • Methods of Application: The methods of application involve the use of the compound in conjunction with other antibiotics to enhance their antimicrobial action .
  • Results or Outcomes: The compound has shown a potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . It also exhibits an antimonooxidase effect in vitro .

3. Antimicrobial and Anti-Infective Drugs

  • Summary of Application: The compound has shown potential in the development of modern anti-infective drugs .
  • Methods of Application: The compound can be used in conjunction with other antibiotics to enhance their antimicrobial action .
  • Results or Outcomes: The compound has shown a potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria .

4. Treatment of Epilepsy

  • Summary of Application: The compound has potential applications in the treatment of epilepsy .
  • Methods of Application: The compound can be used as an isoform-selective inhibitor of human carbonic anhydrase II , which is known to have implications in the treatment of epilepsy .
  • Results or Outcomes: The compound has shown promising results as an isoform-selective inhibitor of human carbonic anhydrase II .

5. Oncology

  • Summary of Application: The compound has potential applications in oncology .
  • Methods of Application: The compound can be used as an isoform-selective inhibitor of human carbonic anhydrase II , which is known to have implications in oncology .
  • Results or Outcomes: The compound has shown promising results as an isoform-selective inhibitor of human carbonic anhydrase II .

6. Antiviral Activity

  • Summary of Application: The compound has potential applications in the development of antiviral drugs .
  • Methods of Application: The compound can be used as a potential inhibitor of viral entry .
  • Results or Outcomes: The compound has shown potential as a SARS-CoV-2 antibody .

7. Hypertension Treatment

  • Summary of Application: The compound has shown potential in the treatment of hypertension .
  • Methods of Application: The compound can be used as a drug moiety in the treatment of hypertension .
  • Results or Outcomes: Research shows that high blood pressure may lead to a bacterial infection . A chronic infection (viruses and bacteria) has shown a close relation with hypertension .

8. Cancer Prevention

  • Summary of Application: The compound has potential applications in cancer prevention .
  • Methods of Application: The compound can be used as an agent to reduce or eliminate free radicals and therefore protect the cells against oxidative injury .
  • Results or Outcomes: Cancer prevention agents are significant compounds which reduce or eliminate the free radicals and therefore protect the cells against oxidative injury .

安全和危害

The compound has a signal word of 'Danger’ . Hazard statements include H314, H335 . Precautionary statements include P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 .

属性

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSZYMHIXLWICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride

CAS RN

1086376-81-9
Record name 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Reactant of Route 2
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Reactant of Route 3
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Reactant of Route 4
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Reactant of Route 5
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Reactant of Route 6
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。